N1-甲基-4-(三氟甲基)苯-1,2-二胺

描述

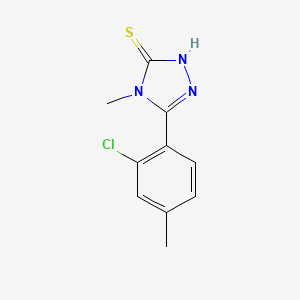

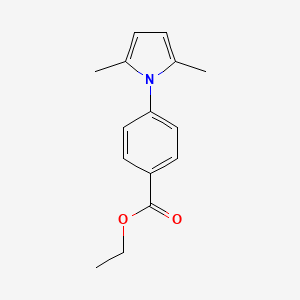

The compound "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" is a derivative of benzene-1,2-diamine with a trifluoromethyl group and a methyl group attached to the benzene ring. This structure suggests potential for interesting chemical properties and reactivity due to the presence of electron-withdrawing trifluoromethyl groups, which can influence the electronic distribution in the molecule.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of liquid crystalline compounds with a benzene-1,4-diamine core have been synthesized and characterized, varying the length of terminal alkyl groups . Another related compound, N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine, was synthesized from 4-methoxysalicylaldehyde and p-phenylenediamine . Additionally, an unsymmetrical ether diamine with a trifluoromethyl group was synthesized starting from hydroquinone . These methods could potentially be adapted for the synthesis of "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . For instance, the structure of a compound with a trifluoromethyl group was determined by single-crystal X-ray diffraction . These techniques could be employed to elucidate the molecular structure of "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" and to confirm the presence of the trifluoromethyl and methyl substituents on the benzene ring.

Chemical Reactions Analysis

The presence of the trifluoromethyl group can significantly affect the reactivity of the benzene-1,2-diamine core. For example, the synthesis of a compound with a trifluoromethyl group involved treating 1,5-difluoro-2,4-dinitrobenzene with a diamine derivative in the presence of a base . The trifluoromethyl group can also influence the polymerization reactions, as seen in the synthesis of fluorinated polyimides . These examples suggest that "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" could participate in various chemical reactions, potentially leading to the formation of novel materials or as intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene-1,2-diamine derivatives can vary widely depending on the substituents attached to the benzene ring. For instance, the introduction of trifluoromethyl groups can lead to materials with excellent thermal stability and low dielectric constants, desirable for microelectronic applications . The smectogenic properties of benzene-1,4-diamine derivatives indicate the potential for liquid crystalline behavior, which could be explored for "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" as well . The aggregation-induced emission characteristics of a related compound suggest potential applications in fluorescence sensing . These properties would need to be experimentally determined for "n1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine" to understand its full potential.

科学研究应用

导电共聚物

N1-甲基-4-(三氟甲基)苯-1,2-二胺作为苯-1,2-二胺家族的一部分,已被用于合成导电共聚物。Turac、Sahmetlioglu和Toppare(2014)的研究专注于各种苯-1,2-二胺衍生物与3,4-乙二氧基噻吩的电化学共聚反应。这些共聚物表现出有希望的电导率,并使用循环伏安法和傅里叶变换红外光谱等各种技术进行表征(Turac, Sahmetlioglu, & Toppare, 2014)。

荧光传感

在荧光传感领域,苯-1,2-二胺衍生物已被合成用于选择性和敏感地识别金属离子。例如,一项研究开发了基于苯-1,2-二胺结构的化学传感器分子,用于Ni2+和Cu2+离子的双通道模式检测,显示出多分析物检测的潜力(Pawar et al., 2015)。

聚合物科学

在聚合物科学中,N1-甲基-4-(三氟甲基)苯-1,2-二胺的衍生物已被用于合成各种聚合物。Liu等人(2008年)和Qiu等人(2006年)的研究详细介绍了使用从苯-1,2-二胺衍生的氟化二胺单体合成可溶性氟化聚酰亚胺和聚(醚亚胺)的过程。这些材料表现出高热稳定性,并且在膜技术和光电子学等应用中具有潜力(Liu et al., 2008); (Qiu et al., 2006)。

腐蚀抑制

另一个重要应用是在腐蚀抑制领域。Dagdag等人(2019年)合成了含苯-1,2-二胺衍生物的芳香族环氧预聚合物,用于在酸性介质中对碳钢进行腐蚀抑制。该研究证明了这些化合物在防止腐蚀方面的有效性(Dagdag et al., 2019)。

安全和危害

N1-Methyl-4-(trifluoromethyl)benzene-1,2-diamine is classified as harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and eye protection when handling this compound .

属性

IUPAC Name |

1-N-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c1-13-7-3-2-5(4-6(7)12)8(9,10)11/h2-4,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYSQBACVABOFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

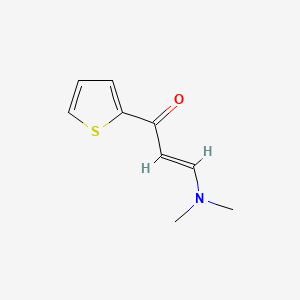

CNC1=C(C=C(C=C1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351968 | |

| Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35203-49-7 | |

| Record name | n1-methyl-4-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(E)-(2-hydroxyphenyl)methylidene]-N-phenyl-1-hydrazinecarbothioamide](/img/structure/B1298904.png)

![3-[(4-Fluorophenyl)sulfonyl]propanoic acid](/img/structure/B1298934.png)